molecular formula C13H9NO5 B12505373 5-(Pyridin-3-yloxy)isophthalic acid

5-(Pyridin-3-yloxy)isophthalic acid

Katalognummer: B12505373
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: BEGVVVLURBAYNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Pyridin-3-yloxy)isophthalic acid is an organic compound with the molecular formula C13H9NO5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-hydroxypyridine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine (TEA). The reaction is carried out at elevated temperatures, often around 100-120°C, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism by which 5-(Pyridin-3-yloxy)isophthalic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal center can facilitate chemical reactions, while in biological applications, the complex can interact with biomolecules to produce a desired effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Pyridin-3-yloxy)isophthalic acid is unique due to its bifunctional nature, allowing it to form diverse coordination complexes with various metal ions. This versatility makes it particularly valuable in the synthesis of MOFs and coordination polymers with unique structural and functional properties .

Eigenschaften

Molekularformel

C13H9NO5

Molekulargewicht

259.21 g/mol

IUPAC-Name

5-pyridin-3-yloxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18)

InChI-Schlüssel

BEGVVVLURBAYNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.